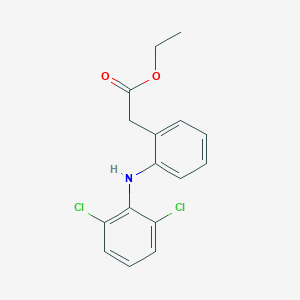
Diclofenac Ethyl Ester
Übersicht
Beschreibung
Diclofenac-Ethylester ist ein Derivat von Diclofenac, einem weit verbreiteten nichtsteroidalen Antirheumatikum (NSAR). Es ist bekannt für seine analgetischen, entzündungshemmenden und fiebersenkenden Eigenschaften. Diclofenac-Ethylester wird häufig in pharmazeutischen Formulierungen verwendet, um die Löslichkeit und Bioverfügbarkeit von Diclofenac zu verbessern .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Diclofenac-Ethylester kann durch Veresterung von Diclofenacsäure mit Ethanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder Salzsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in den Ester sicherzustellen .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Diclofenac-Ethylester groß angelegte Veresterungsprozesse. Das Reaktionsgemisch wird kontinuierlich gerührt und erhitzt, um die gewünschte Temperatur aufrechtzuerhalten. Nachdem die Reaktion abgeschlossen ist, wird das Produkt durch Destillation oder Umkristallisation gereinigt, um hochreinen Diclofenac-Ethylester zu erhalten .
Wirkmechanismus
Target of Action
Diclofenac Ethyl Ester, like its parent compound Diclofenac, primarily targets the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
This compound inhibits the activity of COX-1 and COX-2, disrupting the synthesis of prostaglandins . This inhibition reduces the production of PGs, leading to decreased inflammation and pain signaling .
Biochemical Pathways
The inhibition of COX enzymes disrupts the arachidonic acid pathway, reducing the production of prostaglandins . This results in a decrease in inflammation and pain signaling, which are downstream effects of prostaglandin production .
Pharmacokinetics
It’s known that the compound binds to lipid membranes, which could affect its absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain. By inhibiting the production of prostaglandins, it decreases the signaling processes that lead to the perception of pain and the physiological responses associated with inflammation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found in various environmental matrices due to its persistence and low natural degradation rate . Wastewater is a key exposure route for wildlife . The presence of this compound in the environment and its interaction with various environmental factors could potentially influence its action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
Diclofenac Ethyl Ester plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cyclooxygenase (COX), specifically COX-1 and COX-2. This compound inhibits the activity of these enzymes, leading to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain . Additionally, this compound has been shown to bind to lipid membranes, affecting their physicochemical properties .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the production of prostaglandins by blocking COX enzymes, which in turn affects the inflammatory response in cells . Moreover, this compound can interact with cell membranes, altering their structure and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with COX enzymes. By inhibiting COX-1 and COX-2, this compound disrupts the conversion of arachidonic acid to prostaglandin H2, a precursor of other prostaglandins involved in inflammation and pain signaling . This inhibition reduces the levels of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. Additionally, this compound can interact with lipid membranes, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under various conditions, but it can undergo degradation over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in membrane properties and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, it can lead to toxic effects, including gastrointestinal irritation and renal toxicity . The threshold for these adverse effects varies depending on the species and the specific conditions of the study .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through the action of cytochrome P450 enzymes. The major oxidative metabolites of this compound include 4’-hydroxydiclofenac and 5-hydroxydiclofenac, which are formed by CYP2C9 and CYP3A4, respectively . These metabolites can further undergo conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are excreted from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be encapsulated in polymeric micelles, which enhance its solubility and bioavailability . These micelles facilitate the transport of this compound to target tissues, reducing its accumulation in non-target organs and minimizing potential side effects . Additionally, this compound can interact with transport proteins and lipid membranes, influencing its distribution within the body .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with lipid membranes and transport proteins. It has been observed to localize within the lipid bilayer of cell membranes, where it can affect membrane properties and function . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and interactions with targeting signals . These interactions play a crucial role in determining the activity and function of this compound within cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diclofenac ethyl ester can be synthesized through esterification of diclofenac acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain the desired temperature. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Diclofenac-Ethylester unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: In Gegenwart von Wasser oder wässrigen Lösungen kann Diclofenac-Ethylester zu Diclofenacsäure und Ethanol hydrolysieren.
Oxidation: Diclofenac-Ethylester kann oxidiert werden, um Diclofenacsäure und andere Oxidationsprodukte zu bilden.
Substitution: Die Estergruppe in Diclofenac-Ethylester kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen, wie z. B. Salzsäure oder Natriumhydroxid, werden üblicherweise verwendet.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können eingesetzt werden.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Wichtigste gebildete Produkte:
Hydrolyse: Diclofenacsäure und Ethanol.
Oxidation: Diclofenacsäure und andere Nebenprodukte der Oxidation.
Substitution: Abhängig vom verwendeten Nucleophil können verschiedene substituierte Produkte gebildet werden.
Wissenschaftliche Forschungsanwendungen
Diclofenac-Ethylester hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Pharmazeutische Forschung: Es wird verwendet, um die Pharmakokinetik und Pharmakodynamik von Diclofenac-Derivaten zu untersuchen.
Biologische Studien: Diclofenac-Ethylester wird in Studien im Zusammenhang mit Entzündungen, Schmerzbehandlung und den Wirkmechanismen von NSAR verwendet.
Industrielle Anwendungen: Es wird bei der Entwicklung neuer Arzneistoff-Abgabesysteme wie Lipid-Kern-Nanocapsulen und polymeren Mizellen eingesetzt, um die Abgabe und Wirksamkeit von Diclofenac zu verbessern.
5. Wirkmechanismus
Diclofenac-Ethylester übt seine Wirkungen aus, indem es die Aktivität von Cyclooxygenase-Enzymen (COX-1 und COX-2) hemmt. Diese Enzyme sind für die Synthese von Prostaglandinen verantwortlich, die eine Schlüsselrolle bei Entzündungen und Schmerzsignalen spielen. Durch die Hemmung von Cyclooxygenase-Enzymen reduziert Diclofenac-Ethylester die Produktion von Prostaglandinen, wodurch Schmerzen und Entzündungen gelindert werden .
Ähnliche Verbindungen:
Diclofenac-Natrium: Eine Salzform von Diclofenac, die häufig in oralen und topischen Formulierungen verwendet wird.
Diclofenac-Kalium: Eine weitere Salzform von Diclofenac, die für ihren schnellen Wirkungseintritt bekannt ist.
Diclofenac-Diethylamin: Ein Derivat, das in topischen Formulierungen zur lokalisierten Schmerzlinderung verwendet wird.
Vergleich: Diclofenac-Ethylester zeichnet sich durch seine verbesserte Löslichkeit und Bioverfügbarkeit im Vergleich zu anderen Diclofenac-Derivaten aus. Seine Esterform ermöglicht eine bessere Aufnahme und Verteilung im Körper, was es zu einer wertvollen Verbindung in der pharmazeutischen Forschung und Entwicklung macht .
Vergleich Mit ähnlichen Verbindungen
Diclofenac Sodium: A salt form of diclofenac, commonly used in oral and topical formulations.
Diclofenac Potassium: Another salt form of diclofenac, known for its rapid onset of action.
Diclofenac Diethylamine: A derivative used in topical formulations for localized pain relief.
Comparison: Diclofenac ethyl ester is unique in its enhanced solubility and bioavailability compared to other diclofenac derivatives. Its ester form allows for better absorption and distribution in the body, making it a valuable compound in pharmaceutical research and development .
Eigenschaften
IUPAC Name |
ethyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-21-15(20)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBCAMNSNFVYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464198 | |
| Record name | Diclofenac Ethyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15307-77-4 | |
| Record name | Diclofenac ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl diclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofenac Ethyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICLOFENAC ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAU4NB2RBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Diclofenac Ethyl Ester being investigated as a potential improvement over traditional Diclofenac, particularly regarding cardiovascular safety?
A1: Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), carries a known risk of cardiovascular side effects. Research suggests that the extent of the drug's presence in the heart contributes to this risk []. this compound, when encapsulated in polymeric micelles, has demonstrated a modified biodistribution profile in a rat model of adjuvant arthritis. This altered distribution resulted in reduced accumulation of the drug in the heart compared to free Diclofenac, despite comparable anti-arthritic efficacy []. This targeted delivery approach, utilizing this compound, presents a promising strategy for potentially mitigating the cardiovascular risks associated with traditional Diclofenac therapy.
Q2: How does the encapsulation of this compound in polymeric micelles specifically affect its distribution and impact potential cardiovascular risks?
A2: Researchers utilized methoxypoly(ethylene oxide)-block-poly(ε-caprolactone) (PEO-b-PCL) to create polymeric micelles encapsulating this compound []. In a rat model of adjuvant arthritis, this formulation, termed DFEE-TM, exhibited a unique distribution pattern. DFEE-TM accumulated in the inflamed joints while demonstrating reduced accumulation in the heart compared to free Diclofenac []. This targeted delivery to the site of inflammation, coupled with reduced cardiac exposure, offers a potential mechanism for minimizing the cardiovascular risks associated with Diclofenac. Furthermore, the study observed a favorable shift in the ratio of cardiotoxic to cardioprotective metabolites of arachidonic acid in the hearts and plasma of rats treated with DFEE-TM, further supporting the potential for reduced cardiovascular risk with this delivery method [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


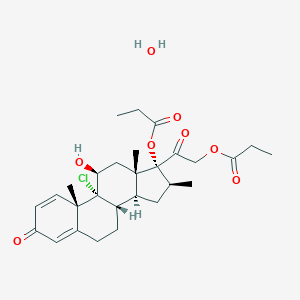
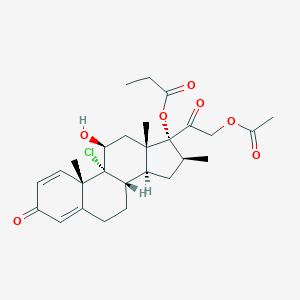

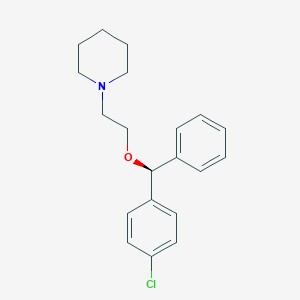

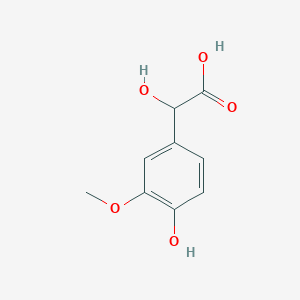
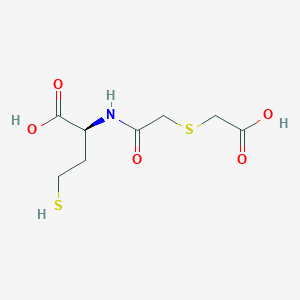
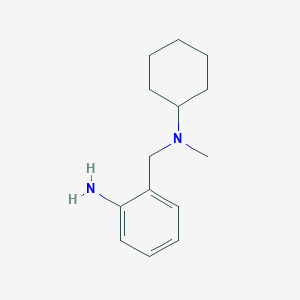
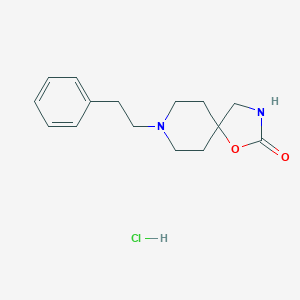
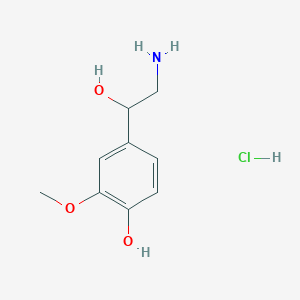
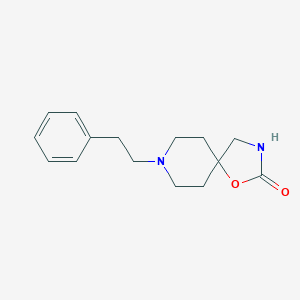
![N-[1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B195473.png)


